Comparative Gene Expression: JA vs. OPDA Triggers Distinct Transcriptional Programs
A genome-wide microarray analysis in Arabidopsis thaliana directly compared the gene expression profiles induced by jasmonic acid (JA) and its biosynthetic precursor, 12-oxo-phytodienoic acid (OPDA) [1]. The study identified a distinct set of OPDA-specific response genes (ORGs) that were not induced by JA. Furthermore, JA-induced gene expression is largely dependent on the COI1 receptor, whereas OPDA signaling was shown to function independently of COI1 [1]. This provides clear quantitative evidence for distinct and non-overlapping signaling pathways.
| Evidence Dimension | COI1 receptor dependency |
|---|---|
| Target Compound Data | COI1-dependent signaling |
| Comparator Or Baseline | OPDA: COI1-independent signaling |
| Quantified Difference | OPDA signaling pathway functions independently of JA/MeJA signaling |
| Conditions | Arabidopsis thaliana, microarray analysis of 21,500 genes, using COI1-deficient mutants. |
Why This Matters
Researchers studying COI1-dependent JA signaling cannot substitute OPDA, as it activates a parallel, COI1-independent pathway, confounding experimental interpretation.
- [1] 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Taki, N., et al. Plant Physiology. 2005, 139(3), 1268–1283. DOI: 10.1104/pp.105.067058 View Source
